4-(3-Phenylpropyl)pyridine

Electrochemistry Organogel Ion Transfer Voltammetry

Researchers needing a water-immiscible organic phase for triple-phase boundary electrochemistry face solvent mismatches in density and immiscibility. 4-(3-Phenylpropyl)pyridine (PPP, CAS 2057-49-0) resolves this with density 1.03 g/mL and H₂O insolubility (~318.5 mg/L at 25°C), forming stable microdroplet arrays on electrode surfaces. • Enables triple-phase boundary (liquid|liquid|electrode) studies - resolves two-step dark reduction of rhodamine B with proton-driven disproportionation (kdis = 3 mol⁻¹ dm³ s⁻¹ at pH 12) • Bifunctional ligand for Ru nanoparticle stabilization; RuL-MWCNT supported system delivers recyclable catalytic hydrogenation performance • Validated solvent medium for water-insoluble porphyrin and phthalocyanine transition metal complexes in electrochemical and spectroscopic studies

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 2057-49-0
Cat. No. B1219276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Phenylpropyl)pyridine
CAS2057-49-0
Synonyms(4-(3-phenylpropyl)pyridine)
4-(3-phenylpropyl)pyridine
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC2=CC=NC=C2
InChIInChI=1S/C14H15N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,9-12H,4,7-8H2
InChIKeyAQIIVEISJBBUCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Phenylpropyl)pyridine Technical Profile & Procurement


4-(3-Phenylpropyl)pyridine (PPP, CAS 2057-49-0, C14H15N, MW 197.28) is a substituted pyridine derivative characterized by a 3-phenylpropyl chain at the 4-position of the pyridine ring. This structural configuration confers a calculated LogP of approximately 3.26–4.04, high water immiscibility (H2O: insoluble; estimated 318.5 mg/L at 25°C), a boiling point of 322°C, and a density of 1.03 g/mL at 25°C . PPP serves primarily as a water-immiscible organic solvent medium for transition metal complexes of porphyrins or phthalocyanines and as a stabilizing ligand in nanoparticle catalysis .

Why 4-(3-Phenylpropyl)pyridine Cannot Be Substituted


Although 4-(3-Phenylpropyl)pyridine shares the pyridine core with numerous commercially available derivatives, its specific 4-position substitution pattern and 3-carbon alkyl linker between the pyridine and phenyl rings create a unique combination of physicochemical properties that directly impact performance in specialized applications. Unlike simple pyridines (e.g., 4-methylpyridine) or alternative phenylalkylpyridine regioisomers (e.g., 2-(3-phenylpropyl)pyridine or 3-(3-phenylpropyl)pyridine), the 4-(3-phenylpropyl) substitution confers a specific balance of lipophilicity, water immiscibility, and metal-coordination geometry that is not readily replicated . Furthermore, chain length-dependent biological effects observed in P450 induction studies demonstrate that even minor structural variations (e.g., 4-benzylpyridine vs. 4-(3-phenylpropyl)pyridine) produce fundamentally different biochemical outcomes [1]. In electrochemical applications, the water-immiscible nature and density of PPP (1.03 g/mL) enable triple-phase boundary experiments that cannot be performed with water-miscible or less dense organic solvents [2].

4-(3-Phenylpropyl)pyridine Performance Comparison


Electrochemical Stability of PPP Organogel with Mn Complexes

In biphasic voltammetry studies using a 4-(3-phenylpropyl)-pyridine (PPP) organogel/aqueous electrolyte system, Mn(III/II) phthalocyanine (MnPc) exhibited a detrimental side reaction causing gradual loss of electrochemical response in the presence of dioxygen, whereas Mn(III/II) tetraphenylporphyrin (MnTPP) maintained reversible redox processes coupled to ion transfer. This finding establishes that PPP, while enabling MnTPP electrochemistry, is not a universally inert medium for all metal complexes—a critical selection criterion when designing electrocatalytic systems [1].

Electrochemistry Organogel Ion Transfer Voltammetry Manganese Porphyrin

Supported RuL-MWCNT Catalytic Hydrogenation Activity

4-(3-Phenylpropyl)pyridine serves as a bifunctional stabilizing ligand for ruthenium nanoparticles (RuL). In a comparative hydrogenation study of unsaturated substrates, the supported catalyst (RuL immobilized on functionalized multi-walled carbon nanotubes, RuL-MWCNT) demonstrated higher activity toward fully hydrogenated products than the non-supported RuL system. Furthermore, among various supports tested (RuL–SiO2, RuL–Al2O3, RuL–AC), the RuL-MWCNT system exhibited the best activities and selectivities and maintained catalytic behavior upon recycling without activity loss [1].

Heterogeneous Catalysis Ruthenium Nanoparticles Hydrogenation Carbon Nanotubes

P450 Induction Profiles Across Chain Lengths

In a systematic study of 4-phenylalkylpyridines with alkyl chain lengths of 0–5, 7, 9, and 11 carbons in rats, P450 induction gradually declined with increasing chain length. Compounds with 0, 1, and 2 methylene units (e.g., 4-benzylpyridine) induced only P4501A2 in male rats, whereas those with 4, 5, or 7 methylene units (including 4-(3-phenylpropyl)pyridine, which has 3 methylene units in the alkyl chain) induced only P4501A1 in male rats. P4502C6 was increased in a chain length-dependent manner in both sexes [1]. Although 4-(3-phenylpropyl)pyridine (3 methylene units) falls between the 2- and 4-methylene groups analyzed, the observed discrete switching of P4501A subfamily induction suggests that even a one-carbon difference in chain length yields qualitatively distinct P450 induction profiles.

Cytochrome P450 Xenobiotic Metabolism Drug-Drug Interaction Toxicology

4-(3-Phenylpropyl)pyridine Validated Applications


Triple-Phase Boundary Electrochemistry via PPP Microdroplets

PPP is validated as a water-immiscible organic phase for triple-phase boundary (liquid|liquid|electrode) electrochemical experiments. Microdroplets of PPP containing rhodamine B deposited on basal plane pyrolytic graphite electrodes enable study of electron transfer coupled to ion transfer (Na+ and proton transfer). The system resolves a two-step dark reduction of rhodamine B (both one-electron processes) and single two-electron re-oxidation, with a proton-driven disproportionation reaction characterized by kdis = 3 mol−1 dm3 s−1 at pH 12 [1]. This application leverages PPP's high water immiscibility (H2O: insoluble; estimated 318.5 mg/L at 25°C) and density (1.03 g/mL) to form stable microdroplet arrays on electrode surfaces .

Ruthenium Nanoparticles for Catalytic Hydrogenation

PPP functions as a bifunctional ligand for stabilizing small, homogeneously dispersed ruthenium nanoparticles (RuL). The RuL system, when immobilized on functionalized multi-walled carbon nanotubes (RuL-MWCNT), provides superior catalytic activity and selectivity in hydrogenation of unsaturated substrates compared to non-supported RuL or RuL on SiO2, Al2O3, or activated carbon. The RuL-MWCNT system maintains catalytic performance upon recycling [2]. Users should note that maximum catalytic efficiency requires the supported configuration.

Organic Solvent for Porphyrin & Phthalocyanine Complexes

PPP serves as an organic solvent medium for water-insoluble transition metal complexes of porphyrins or phthalocyanines in electrochemical and spectroscopic studies . However, users should note the caveat identified in biphasic voltammetry studies: while MnTPP exhibits reversible redox behavior in PPP organogel systems, MnPc undergoes detrimental side reactions causing gradual loss of electrochemical response [3]. Selection of PPP for metal complex studies should therefore consider complex-specific compatibility.

N-Oxide Derivative as Axial Ligand for Asymmetric Epoxidation

While 4-(3-phenylpropyl)pyridine itself is not directly employed as an epoxidation catalyst ligand, its N-oxide derivative (P3NO, CAS 34122-28-6) is a well-established axial donor ligand in manganese-salen complex-catalyzed asymmetric epoxidation of indene and styrene. Studies demonstrate that P3NO increases the epoxidation rate without affecting enantioselectivity (85–88% ee maintained), stabilizes the catalyst, and enables reduction of catalyst loading to <1% while achieving 90% yield of indene oxide [4]. Users procuring PPP for derivatization to P3NO should consider that the parent compound's 4-position substitution pattern and 3-carbon linker length are essential for optimal ligand performance in Jacobsen-type epoxidation systems.

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